molecular formula C16H14O3 B3105307 2-Hydroxy-6-styryl-benzoic acid methyl ester CAS No. 152383-65-8

2-Hydroxy-6-styryl-benzoic acid methyl ester

Cat. No. B3105307
CAS RN: 152383-65-8
M. Wt: 254.28 g/mol
InChI Key: LMWHZNWWTKVRHT-ZHACJKMWSA-N
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Description

“2-Hydroxy-6-styryl-benzoic acid methyl ester” is an organic compound. It is a member of phenols and a benzoate ester . The molecular formula of this compound is C16H14O3 and it has a molecular weight of 254.28056 .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-6-styryl-benzoic acid methyl ester” consists of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure can be obtained from its molecular formula, C16H14O3 .

Scientific Research Applications

Analytical Method Developments for Identification in Cosmetics : Methyl paraben, a methyl ester of p-hydroxy benzoic acid, shares a structural relation with 2-Hydroxy-6-styryl-benzoic acid methyl ester, highlighting the importance of analytical methods for identification in cosmetic preparations. Spectrophotometric methods, HPLC, and electrokinetic capillary electrophoresis are among the analytical techniques employed to determine the concentration of such esters in cosmetics, underlining the significance of precise identification due to regulatory limits on concentration ranges (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).

Biopolymer Synthesis from Xylan Derivatives : Xylan esters, through chemical modifications, yield biopolymers with specific properties. The synthesis process involves the reaction of xylan with various acids and activating agents under controlled conditions, producing novel xylan esters. These esters, including those with methyl ester groups, form the basis for creating spherical nanoparticles used in drug delivery applications, showcasing the versatility and potential of such compounds in biotechnological applications (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).

Environmental Impact and Fate of Parabens : Research on parabens, including their methyl esters, emphasizes their ubiquitous presence in aquatic environments due to widespread use in consumer products. Despite their biodegradability, continuous introduction into the environment results in persistent low-level presence, affecting water quality. The study of such esters, including their chlorinated by-products, is crucial for understanding their environmental fate and potential health implications (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

Structural Characterization of Humic Substances : Thermochemolysis with tetramethylammonium hydroxide (TMAH) offers a rapid technique for analyzing humic substances, revealing the presence of various methyl esters, including benzenecarboxylic acid methyl esters. This method provides insights into the structural composition of humic acids, challenging previous structures based on conventional pyrolysis and highlighting the complexity of natural organic matter in the environment (J. C. Río, P. Hatcher, 2013).

Biotechnological Production of Lactic Acid Derivatives : Lactic acid, a key biotechnological product, serves as a precursor for several valuable chemicals. Its derivatives, including esters, are produced via chemical and biotechnological routes, showcasing the green chemistry potential of lactic acid in producing environmentally friendly materials and chemicals (Chao Gao, Cuiqing Ma, P. Xu, 2011).

properties

IUPAC Name

methyl 2-hydroxy-6-[(E)-2-phenylethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-16(18)15-13(8-5-9-14(15)17)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWHZNWWTKVRHT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-styryl-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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